3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium intermediates.
Reduction: Reduction reactions can convert the iminium intermediates back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the β-carbon atom of the enamine fragment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and acetyl or benzoyl chlorides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like m-toluidine, 1-aminoadamantane, o-aminophenol, and 2-amino-3-hydroxypyridine are commonly used.
Major Products Formed
The major products formed from these reactions include enamino ketones, condensed pyrrolediones, and various linear amines .
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to disrupt biological membrane systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with cellular components is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine stands out due to its specific structural features, such as the presence of the o-tolyl-amine group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
328089-07-2 |
---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4g/mol |
IUPAC-Name |
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C18H20N2/c1-13-8-4-7-11-16(13)19-17-15-10-6-5-9-14(15)12-18(2,3)20-17/h4-11H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
MLKBQZYZOVMPKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.